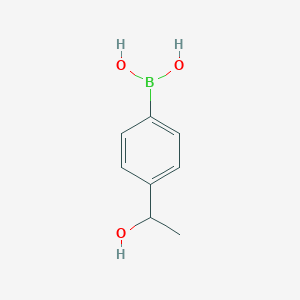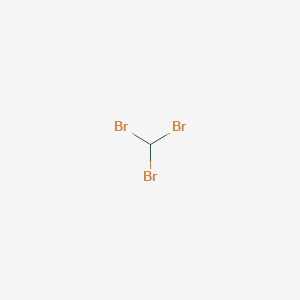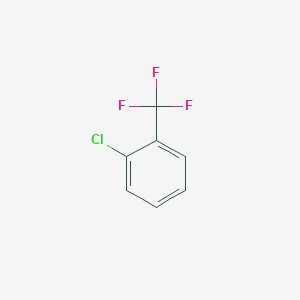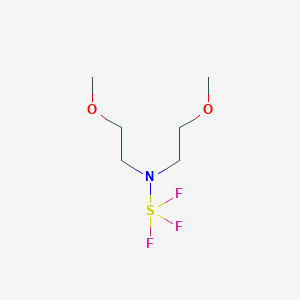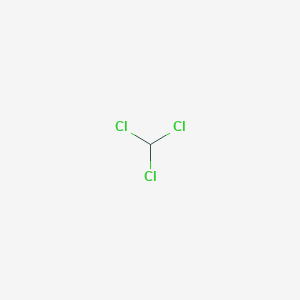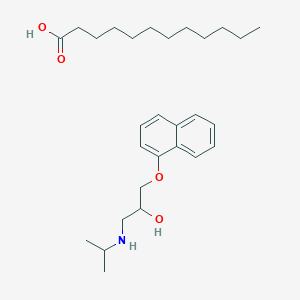
Propranolol laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propranolol laurate is a beta-blocker drug that is used to treat various medical conditions such as high blood pressure, angina, and arrhythmias. It is a long-acting formulation of propranolol, which means that it stays in the body for an extended period, allowing for once-daily dosing. In
Wirkmechanismus
Propranolol laurate works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and noradrenaline, which are hormones that increase heart rate, blood pressure, and respiratory rate. By blocking these receptors, propranolol laurate reduces the effects of these hormones, leading to a decrease in heart rate, blood pressure, and respiratory rate.
Biochemische Und Physiologische Effekte
Propranolol laurate has several biochemical and physiological effects on the body. It reduces the production of adrenaline and noradrenaline, which leads to a decrease in heart rate, blood pressure, and respiratory rate. It also reduces the release of renin, which is an enzyme that increases blood pressure. In addition, it increases the production of nitric oxide, which is a vasodilator that helps to relax blood vessels and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol laurate has several advantages and limitations for lab experiments. One advantage is that it is a long-acting formulation, which allows for once-daily dosing. This makes it easier to administer and reduces the risk of errors in dosing. Another advantage is that it is well-tolerated and has a low incidence of side effects. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experiments. In addition, it may not be suitable for experiments that require rapid changes in heart rate or blood pressure.
Zukünftige Richtungen
There are several future directions for the study of propranolol laurate. One direction is to explore its potential use in the treatment of anxiety disorders and PTSD. Another direction is to study its effects on cognitive function and memory. Additionally, it may be worthwhile to investigate its potential use in the treatment of migraines and other types of headaches. Finally, further research is needed to explore its potential use in the treatment of other medical conditions, such as heart failure and pulmonary hypertension.
Conclusion:
Propranolol laurate is a beta-blocker drug that has been extensively studied for its potential use in the treatment of various medical conditions. It is synthesized by esterifying propranolol with lauric acid and has several biochemical and physiological effects on the body. While it has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for the study of propranolol laurate, and further research is needed to explore its full potential.
Synthesemethoden
Propranolol laurate is synthesized by esterifying propranolol with lauric acid. The reaction takes place in the presence of a catalyst, typically sulfuric acid. The resulting product is a white to off-white powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Propranolol laurate has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing blood pressure, decreasing heart rate, and improving cardiac function. In addition, it has been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and migraine headaches.
Eigenschaften
CAS-Nummer |
138656-55-0 |
|---|---|
Produktname |
Propranolol laurate |
Molekularformel |
C28H45NO4 |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
dodecanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NO2.C12H24O2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-9,12,14,17-18H,10-11H2,1-2H3;2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
CAWRJDLZCQEKMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O |
Synonyme |
propranolol dodecanoate propranolol laurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



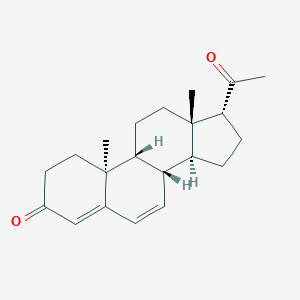
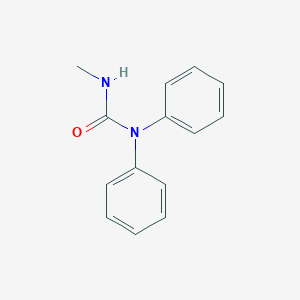
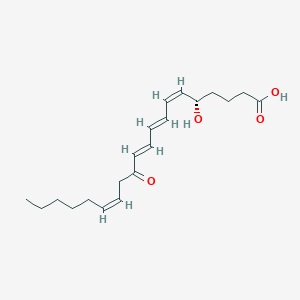
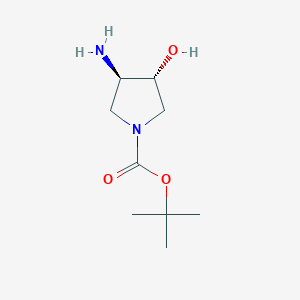
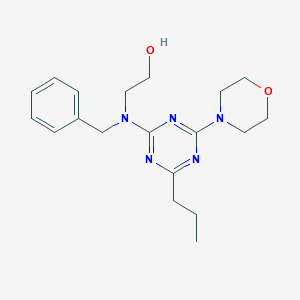
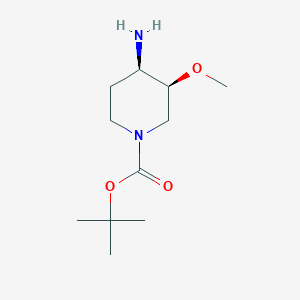
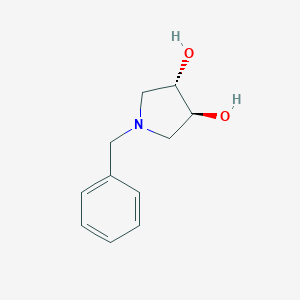
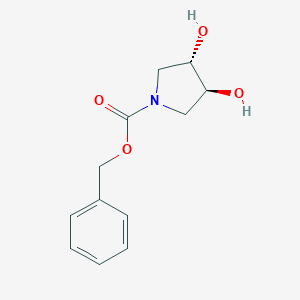
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
